Meperidine-d5 (hydrochloride)

Descripción general

Descripción

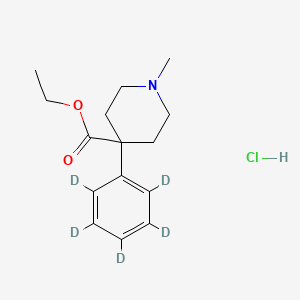

Meperidine-d5 (hydrochloride) is a deuterated form of meperidine hydrochloride, an opioid analgesic used for the relief of moderate to severe pain. The deuterium atoms in Meperidine-d5 replace the hydrogen atoms in the phenyl ring, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Meperidine-d5 (hydrochloride) involves the incorporation of deuterium into the phenyl ring of meperidine. This can be achieved through a series of chemical reactions starting from deuterated benzene. The key steps include:

Nitration: Deuterated benzene is nitrated to form deuterated nitrobenzene.

Reduction: The nitro group is reduced to form deuterated aniline.

Acylation: Deuterated aniline undergoes acylation to form deuterated N-phenylacetamide.

Cyclization: The N-phenylacetamide is cyclized to form deuterated 1-methyl-4-phenylpiperidine.

Esterification: The piperidine derivative is esterified to form deuterated meperidine.

Hydrochloride Formation: Finally, the deuterated meperidine is converted to its hydrochloride salt.

Industrial Production Methods: Industrial production of Meperidine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is critical to maintain the deuterium content in the compound .

Análisis De Reacciones Químicas

Types of Reactions: Meperidine-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives

Aplicaciones Científicas De Investigación

Meperidine-d5 (hydrochloride) is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of meperidine and its metabolites.

Pharmacokinetics: To study the metabolism and distribution of meperidine in biological systems.

Forensic Toxicology: To detect and quantify meperidine in biological samples.

Drug Development: To investigate the pharmacological properties and potential therapeutic uses of meperidine analogs

Mecanismo De Acción

Meperidine-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesia and sedation. The binding of meperidine to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby altering the perception of pain .

Comparación Con Compuestos Similares

Meperidine (hydrochloride): The non-deuterated form of Meperidine-d5.

Tramadol: Another opioid analgesic with a similar mechanism of action.

Gabapentin: An anticonvulsant with pain-relieving properties, though it acts through different pathways.

Uniqueness: Meperidine-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

Actividad Biológica

Meperidine-d5 (hydrochloride) is a deuterated derivative of meperidine, an opioid analgesic primarily used for the relief of moderate to severe pain. This compound has gained attention in scientific research, particularly in pharmacokinetics and analytical chemistry, due to its unique properties and applications. This article delves into the biological activity of Meperidine-d5, focusing on its pharmacological mechanisms, metabolic pathways, and clinical implications.

Meperidine-d5 (hydrochloride) has the following chemical characteristics:

- CAS Number : 1330180-05-6

- Molecular Formula : C15H16D5NO2·HCl

- Molecular Weight : 288.80 g/mol

- SMILES Notation : O=C(OCC)C1(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])CCN(C)CC1.Cl

The incorporation of deuterium atoms replaces hydrogen in the phenyl ring, which enhances its stability and makes it useful as an internal standard in mass spectrometry .

Meperidine-d5 acts primarily as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to several biological effects:

- Analgesia : It inhibits the release of neurotransmitters involved in pain transmission, effectively altering pain perception.

- Sedation : The binding to opioid receptors also induces sedative effects, contributing to its utility in clinical settings .

The pharmacodynamics of Meperidine-d5 mirrors that of its parent compound, meperidine, but with enhanced detection capabilities in analytical settings due to its deuterated nature.

Metabolism and Pharmacokinetics

Meperidine-d5 undergoes a similar metabolic pathway as meperidine. Key points include:

- Metabolism : It is metabolized primarily via N-demethylation by cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19), producing normeperidine, which has a longer half-life and potential neurotoxic effects .

- Half-life : The half-life of meperidine is approximately 2 to 5 hours; however, normeperidine can accumulate in patients with renal impairment, leading to adverse effects such as seizures and hallucinations .

- Excretion : The metabolites are excreted via urine, with the percentage excreted as unchanged drug varying based on urine pH .

Clinical Applications and Case Studies

Meperidine-d5 is utilized extensively in research settings for various applications:

- Analytical Chemistry : It serves as an internal standard in mass spectrometry for quantifying meperidine and its metabolites. This application is crucial for forensic toxicology and drug testing .

Case Study Highlights

- Postoperative Pain Management :

- Toxicity Reports :

Data Table: Pharmacokinetic Parameters

| Parameter | Meperidine | Normeperidine |

|---|---|---|

| Half-life | 2 - 5 hours | 15 - 30 hours |

| Metabolic Pathway | N-demethylation | Hydrolysis |

| Excretion | Urine | Urine |

| Clinical Implications | Analgesia | Neurotoxicity risk |

Propiedades

IUPAC Name |

ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-REAAFBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344671 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-05-6 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.